1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride
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Overview
Description
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a carboxylic acid group and an aminomethylphenyl substituent, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent. The aminomethyl group can be introduced through a subsequent reaction with formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The aminomethyl group enhances its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)benzimidazole: Similar structure but lacks the carboxylic acid group.
5-Carboxybenzimidazole: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)phenylbenzimidazole: Similar structure but with different positioning of functional groups.
Uniqueness: 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.2ClH/c16-8-10-1-4-12(5-2-10)18-9-17-13-7-11(15(19)20)3-6-14(13)18;;/h1-7,9H,8,16H2,(H,19,20);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSUHLRDGZWQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC3=C2C=CC(=C3)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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